oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine
Overview
Description
The compound “oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine” is a complex organic molecule that combines the properties of oxalic acid and an amine derivativeIt is a white crystalline solid that forms a colorless solution in water and is naturally found in many plants . The amine derivative, N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine, is a more complex structure featuring phenyl, ether, and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid can be achieved through various methods, including the oxidation of carbohydrates or the reaction of carbon monoxide with sodium hydroxide. For the amine derivative, a common synthetic route involves the reaction of 4-phenylmethoxyphenol with 2-chloroethylamine under basic conditions to form the intermediate, which is then reacted with propargyl bromide to yield the final product .
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidation of carbohydrates such as glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The amine derivative is usually synthesized in smaller quantities for research purposes and may involve multi-step organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to glycolic acid under specific conditions.
Substitution: The amine derivative can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Glycolic acid.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in titration.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of oxalic acid involves its strong chelating properties, allowing it to bind with metal ions and form stable complexes. This property is exploited in various applications, including metal cleaning and as a reducing agent. The amine derivative interacts with biological molecules through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: Another dicarboxylic acid with similar properties but different reactivity.
Glycolic acid: A simpler hydroxy acid derived from the reduction of oxalic acid.
Phenethylamine derivatives: Compounds with similar amine structures but different functional groups
Uniqueness
The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological systems .
Properties
IUPAC Name |
oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.C2H2O4/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16;3-1(4)2(5)6/h2-11,19H,1,12-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZQSAVARLCYGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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